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Compound of Interest

Compound Name: Sulprosal

CAS No.: 58703-77-8

Cat. No.: B1623891

Get Quote

The Rational Design: A Historical & Chemical
Context
The "Linkage" Hypothesis (1942) The development of Sulfasalazine by Prof. Nanna Svartz at

the Karolinska Institute was not a random screening discovery; it was one of the earliest

examples of rational drug design. In the early 1940s, the prevailing hypothesis for Rheumatoid

Arthritis (RA) was that it was an infective pathology caused by streptococci.[1]

Svartz sought to combine two established therapeutic agents:[1][2]

Sulfapyridine: An antibacterial sulfonamide.

Salicylic Acid: An anti-inflammatory agent.[3]

The Chemical Challenge: Simply mixing the two drugs resulted in separate pharmacokinetics.

Svartz hypothesized that chemically linking them via an azo bond (-N=N-) would create a single

molecule capable of targeting connective tissue. This resulted in Salazopyrin (Sulfasalazine), a
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molecule that paradoxically failed its original "infective" hypothesis but succeeded brilliantly as

a colon-targeted prodrug for Inflammatory Bowel Disease (IBD) and RA.

Chemical Synthesis: The Diazo Coupling Protocol
The synthesis of Sulfasalazine relies on a classic diazotization-coupling reaction.[4] This

process exploits the nucleophilic nature of salicylic acid and the electrophilic nature of the

diazonium salt derived from sulfapyridine.

Reaction Mechanism
Diazotization: Sulfapyridine (primary amine) reacts with nitrous acid (generated in situ from

NaNO₂ + HCl) to form a diazonium chloride salt.[4] This intermediate is unstable above 5°C.

Coupling: The diazonium ion acts as an electrophile, attacking the activated aromatic ring of

salicylic acid (specifically at the position para to the hydroxyl group) in an alkaline medium.

Experimental Protocol (Self-Validating System)
Note: This protocol is adapted for laboratory-scale synthesis (10–50g scale).

Phase A: Diazotization of Sulfapyridine
Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 0.1 mol Sulfapyridine in 60 mL

HCl (concentrated) and 100 mL distilled water.

Causality: High acidity is required to prevent the formation of triazenes and to solubilize

the amine.

Cooling: Immerse the flask in an ice/salt bath. Monitor internal temperature until it reaches

0–2°C.

Critical Control Point: If temperature exceeds 5°C, the diazonium salt will decompose,

releasing N₂ gas (visible bubbling) and lowering yield.

Nitrosation: Dropwise add a solution of 0.11 mol NaNO₂ (dissolved in min. water) while

stirring vigorously. Maintain temp < 5°C.
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Validation (Endpoint): After addition, stir for 15 mins. Spot a drop of the reaction mixture onto

Starch-Iodide paper.

Result: Immediate blue/black color indicates excess Nitrous Acid (required to drive

reaction to completion). If negative, add more NaNO₂.

Phase B: Azo Coupling
Preparation of Coupler: In a separate beaker, dissolve 0.1 mol Salicylic Acid in 200 mL 2M

NaOH.

Causality: The alkaline pH converts phenol to phenoxide, significantly increasing electron

density on the ring, facilitating electrophilic attack.

Coupling Reaction: Slowly add the cold Diazonium solution (from Phase A) into the Salicylic

Acid solution over 30 minutes.

Observation: The mixture will turn a deep orange-red (formation of the azo chromophore).

pH Maintenance: Periodically check pH; maintain pH > 9 using Na₂CO₃ if necessary.

Acidic conditions inhibit coupling.

Precipitation: Acidify the resulting solution with HCl to pH ~3–4.

Result: Sulfasalazine precipitates as a yellow-orange solid.

Purification: Recrystallize from ethanol/water or acetone.

Visualization: Synthetic Pathway
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Figure 1: The two-step synthesis of Sulfasalazine via diazotization and alkaline coupling.

Physicochemical Profile
Understanding the physical properties of Sulfasalazine is critical for formulation scientists,

particularly regarding its solubility-pH dependence which dictates its release profile.

Key Data Summary
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Property Value / Characteristic
Implication for Drug
Development

Molecular Formula C₁₈H₁₄N₄O₅S MW: 398.39 g/mol

Appearance Yellow-orange powder

Azo group acts as a

chromophore (light sensitive).

[5]

pKa (Acidic)
~2.65 (Carboxyl), ~11

(Phenolic)
Amphoteric molecule.

Solubility (pH 1.5) Insoluble (< 0.1 mg/mL)
Remains intact in the stomach

(Gastric resistance).

Solubility (pH 7.5) Soluble (as salt)
Dissolves in the ileum/colon,

allowing bacterial access.

Partition Coeff. LogP ~ 3.8

Moderate lipophilicity, but

ionization limits passive

absorption.

Stability Stable in air; Light sensitive
Requires amber glass storage;

stable to gastric acid.

Tautomerism
Sulfasalazine exhibits azo-hydrazone tautomerism. In solid state and neutral solution, the azo

form (-N=N-) predominates. However, the equilibrium can shift depending on solvent polarity

and pH, which affects the drug's color and potentially its binding affinity to bacterial

azoreductases.

The Bio-activation Mechanism: A "Colonic Prodrug"
Sulfasalazine is a classic example of a Prodrug.[6][7][8] Its therapeutic efficacy relies entirely

on the specific cleavage of the azo bond, a reaction that mammalian enzymes cannot perform

efficiently, but colonic bacteria can.

The Mechanism
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Ingestion: ~10-20% of the parent drug is absorbed in the small intestine but is largely re-

excreted into the gut via bile (enterohepatic circulation).[9]

Transit: The majority (~90%) reaches the colon intact due to the stability of the azo bond in

gastric acid.

Bacterial Cleavage: Anaerobic bacteria (e.g., E. coli, Clostridium) secrete Azoreductase

enzymes.[8] These enzymes reductively cleave the N=N bond.

Liberation of Actives:

5-Aminosalicylic Acid (5-ASA / Mesalamine): The active anti-inflammatory moiety.[1][10] It

is poorly absorbed from the colon, allowing it to act locally on the inflamed mucosa

(Ulcerative Colitis treatment).

Sulfapyridine: The carrier molecule.[1][8] It is highly absorbed from the colon, acetylated in

the liver, and excreted. It is responsible for most systemic side effects (nausea, rash).

Visualization: Metabolic Activation
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Figure 2: The metabolic activation pathway of Sulfasalazine by colonic microbiota.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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